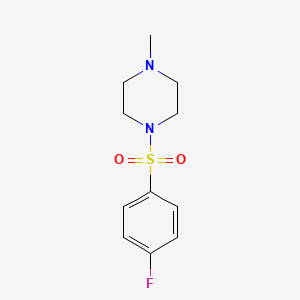

1-((4-氟苯基)磺酰基)-4-甲基哌嗪

描述

The compound 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine is a derivative of phenylpiperazine, a class of organic compounds that have been extensively studied due to their diverse biological activities. Phenylpiperazine derivatives are known for their potential in various applications, including as acaricides, which are agents that kill mites and ticks, and as enzyme inhibitors, which can affect various biochemical pathways.

Synthesis Analysis

The synthesis of phenylpiperazine derivatives, such as 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine, involves multiple steps. The process starts with the sulfonylation of 2-substituted 4-methylaniline using chlorosulfonic acid, followed by reduction, alkylation, cyclization, and finally, N-substitution reactions with various reagents . Another synthesis method involves the reaction of 1-phenylpiperazine with different alkyl/arylsulfonyl chlorides under controlled pH conditions using water as a reaction medium . These methods result in a variety of phenylpiperazine derivatives characterized by spectral data from techniques such as 1H-NMR, 13C-NMR, IR, and EI-MS .

Molecular Structure Analysis

The molecular structure of phenylpiperazine derivatives is crucial in determining their biological activity. The presence of the sulfonyl group and the substitution pattern on the phenyl ring play a significant role in the activity of these compounds. For instance, the 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives have shown good acaricidal activity, with the trifluoromethylsulfonyl substituted compound exhibiting the highest level of activity against various mite species .

Chemical Reactions Analysis

Phenylpiperazine derivatives undergo various chemical reactions during their synthesis and application. For example, the N-Boc protection of amines, a reaction used to protect the amine group during synthesis, can be catalyzed by 1,4-disulfopiperazine-1,4-diium chloride, a dicationic ionic catalyst derived from piperazine. This reaction is characterized by chemoselectivity, short reaction times, and high yields without solvent interference .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpiperazine derivatives are influenced by their molecular structure. The synthesized compounds are typically characterized using spectral data, which provides information about their chemical environment and the presence of functional groups. The biological activity of these compounds, such as enzyme inhibition, is often evaluated through studies that measure their inhibitory potency against target enzymes like α-glucosidase, lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. Some derivatives have been found to be moderate inhibitors of these enzymes, with certain compounds showing better potency against specific enzymes .

科学研究应用

拆分和绝对构型测定

该化合物已用于拆分非甾体抗雄激素 4'-氰基-3-[(4-氟苯基)磺酰基]-2-羟基-2-甲基-3'-(三氟甲基)-丙酸苯胺,帮助确定其活性对映体的绝对构型。此过程涉及色谱分离和不对称合成方法 (Tucker 和 Chesterson,1988 年)。

毒蕈碱拮抗剂开发

对苯磺酰苯甲基哌嗪衍生物的构效关系研究导致发现了毒蕈碱 M2 受体的选择性拮抗剂,显示了该化合物在针对涉及毒蕈碱受体的疾病的靶向治疗中具有潜力 (Kozlowski 等人,2000 年)。

光谱研究

磺酰胺三嗪结构的 DFT、从头算和 FT-IR 研究提供了对含有磺酰胺部分的化合物的振动频率和可见光谱的见解,包括与 4-甲基哌嗪等环胺的相互作用 (Dabbagh 等人,2008 年)。

聚合物电解质合成

使用活化的氟苯胺反应合成了胍基化聚(亚苯基醚砜)阴离子交换聚合物电解质,证明了该化合物在为燃料电池和其他应用创造具有精确阳离子功能的材料中的作用 (Kim 等人,2011 年)。

磺酰胺的合成

通过对硝基苯磺酸酯进行氨解,开发了一种新的磺酰胺合成方法,产生了有效且选择性的腺苷 A2B 受体拮抗剂。该方法克服了标准反应的局限性,为合成具有改进的产率和活性的磺酰胺结构提供了一条途径 (Yan 等人,2006 年)。

抗菌活性

含有 1,3,4-恶二唑部分的砜衍生物对水稻细菌叶枯病表现出良好的抗菌活性。这些化合物增强了植物抗性,可用作农业疾病的有效治疗方法 (Shi 等人,2015 年)。

安全和危害

未来方向

The future directions for the study and application of “1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine” and related compounds could involve further exploration of their synthesis methods, particularly the use of fluorosulfonyl radicals . Additionally, more research could be conducted into their potential applications in organic synthesis, chemical biology, drug discovery, and materials science .

属性

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGBFQDACFDOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354286 | |

| Record name | 1-[(4-fluorophenyl)sulfonyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125926-53-6 | |

| Record name | 1-[(4-fluorophenyl)sulfonyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1297918.png)

![1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B1297926.png)

![7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B1297936.png)